4-(4-(Allyloxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(4-(Allyloxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 4-(4-(Allyloxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one involves multiple steps, each requiring specific reaction conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The allyloxy and methoxyethyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
4-(4-(Allyloxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The allyloxy and methoxyethyl groups can interact with hydrophobic regions of proteins, affecting their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-(4-(Allyloxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one include:
Methoxyphenol: Shares the methoxy group and has similar chemical properties.
Imidazoles: Have similar heterocyclic structures and are used in similar applications.
Pinacol Boronic Esters: Used in organic synthesis and have similar functional group compatibility. This compound is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
CAS No. |
618074-19-4 |
---|---|
Molecular Formula |
C25H27NO5 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(4E)-5-(4-ethylphenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H27NO5/c1-4-15-31-20-12-10-19(11-13-20)23(27)21-22(18-8-6-17(5-2)7-9-18)26(14-16-30-3)25(29)24(21)28/h4,6-13,22,27H,1,5,14-16H2,2-3H3/b23-21+ |
InChI Key |
ANAJUTLISZWEIJ-XTQSDGFTSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CCOC |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CCOC |
Origin of Product |
United States |
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